2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thia-tetrazatricyclo core, and a pyridinylacetamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide involves multiple steps, including the formation of the thia-tetrazatricyclo core and the subsequent attachment of the fluorophenyl and pyridinylacetamide groups. The synthetic route typically involves the use of specific reagents and catalysts under controlled reaction conditions to achieve the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.
Industry: It may be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thia-tetrazatricyclo core could form specific interactions with metal ions or other cofactors. The pyridinylacetamide moiety may participate in hydrogen bonding or other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide include other fluorophenyl derivatives, thia-tetrazatricyclo compounds, and pyridinylacetamide analogs. These compounds share some structural features but may differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-12-3-2-8-23-18(12)25-17(29)9-15-11-31-21-26-19-16(20(30)27(15)21)10-24-28(19)14-6-4-13(22)5-7-14/h2-8,10,15H,9,11H2,1H3,(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMSLYGSLAIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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